4-((2-Cloro-tiazol-5-il)metoxi)-3-metoxi-benzaldehído

Descripción general

Descripción

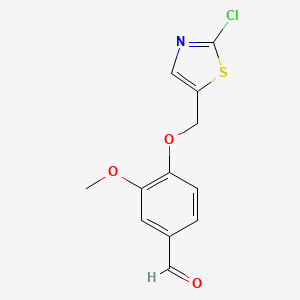

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H8ClNO2S. It is characterized by the presence of a chlorothiazole moiety linked to a methoxybenzaldehyde structure.

Aplicaciones Científicas De Investigación

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antifungal and antibacterial properties.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing cellular redox balance. Additionally, the compound has been shown to interact with proteins involved in cell signaling pathways, such as protein kinases, which play a crucial role in regulating cellular functions .

Cellular Effects

The effects of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative stress . Moreover, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For example, the compound has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities . In in vitro and in vivo studies, the compound has been shown to exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination from the body . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are more water-soluble and can be excreted via the kidneys . The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate key metabolic pathways .

Transport and Distribution

The transport and distribution of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its affinity for specific binding proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been shown to localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the following steps:

Formation of the Chlorothiazole Moiety: The chlorothiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chlorothiazole.

Methoxylation: The chlorothiazole intermediate is then subjected to methoxylation using methanol and a suitable base to form the methoxy derivative.

Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and chlorothiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzoic acid.

Reduction: 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile

- Methyl 4-((2-chlorothiazol-5-yl)methoxy)benzoate

- 2-(2-bromo-4-fluorophenyl)-3-((2-chlorothiazol-5-yl)methoxy)-4H-chromen-4-one

Uniqueness

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is unique due to the presence of both the methoxy and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in synthetic chemistry .

Actividad Biológica

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both thiazole and methoxy functional groups, is being studied for its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₀ClN₁O₃S

- Molecular Weight : 283.731 g/mol

- CAS Number : 339018-41-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound against MRSA was found to be significantly lower than that of many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Table 1: Antimicrobial Activity of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 256 µg/ml |

| Escherichia coli | 512 µg/ml |

| Pseudomonas aeruginosa | 1024 µg/ml |

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies using scanning electron microscopy (SEM) demonstrated significant morphological changes in bacterial cells treated with the compound, suggesting that it compromises cell integrity and leads to cell death.

Anticancer Activity

In addition to its antibacterial properties, 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Caspase activation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Studies

- Study on MRSA : A recent study published in Applied Microbiology and Biotechnology examined the efficacy of this compound against MRSA. The results indicated that treatment with the compound not only inhibited bacterial growth but also reduced biofilm formation by nearly 80% at effective concentrations, suggesting its potential utility in treating chronic infections associated with biofilms.

- Cancer Cell Research : Another investigation focused on the effects of this compound on various cancer cell lines. The findings showed that it could effectively reduce cell viability and induce apoptosis, making it a candidate for further development as an anticancer therapy.

Propiedades

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-16-11-4-8(6-15)2-3-10(11)17-7-9-5-14-12(13)18-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAKKYPJMHVFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377382 | |

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339018-41-6 | |

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.